![molecular formula C6H3BrN2S B13981928 3-Bromothieno[2,3-d]pyridazine CAS No. 697-65-4](/img/structure/B13981928.png)
3-Bromothieno[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromothieno[2,3-d]pyridazine is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-d]pyridazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-d]pyridazine typically involves the bromination of thieno[2,3-d]pyridazine. One common method is the reaction of thieno[2,3-d]pyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromothieno[2,3-d]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thieno[2,3-d]pyridazine core can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Bromothieno[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 3-Bromothieno[2,3-d]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors .
Comparación Con Compuestos Similares
Thieno[2,3-d]pyridazine: Lacks the bromine atom but shares the same core structure.
3-Chlorothieno[2,3-d]pyridazine: Similar structure with a chlorine atom instead of bromine.
3-Iodothieno[2,3-d]pyridazine: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Bromothieno[2,3-d]pyridazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological or material properties .
Propiedades
Número CAS |
697-65-4 |
|---|---|
Fórmula molecular |
C6H3BrN2S |
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
3-bromothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-3-10-6-2-9-8-1-4(5)6/h1-3H |
Clave InChI |
CRWOGXTUFWRLSN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=N1)SC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


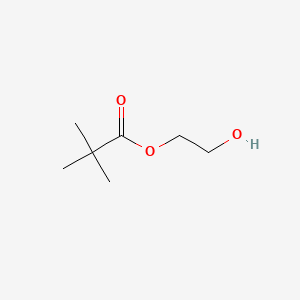
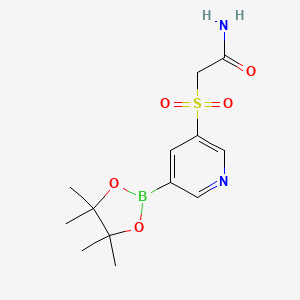
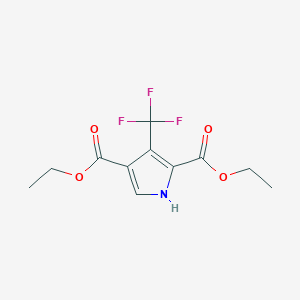
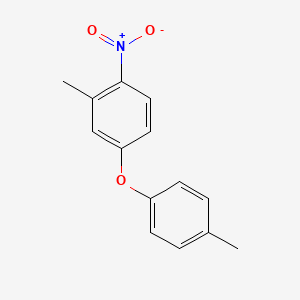

![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
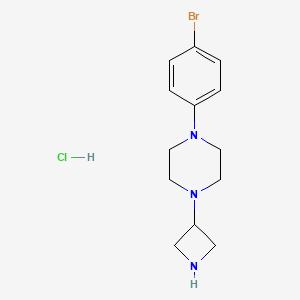
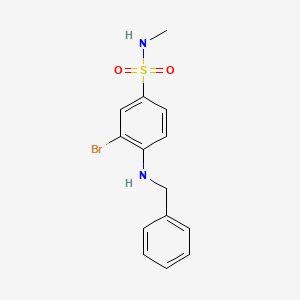
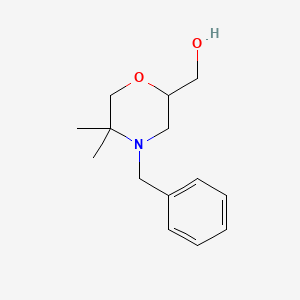

![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
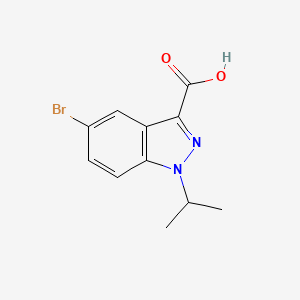
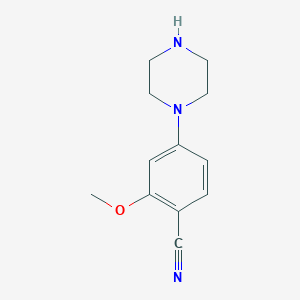
![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)
